GPI 15427

Catalog No.
S548574
CAS No.
805242-85-7
M.F
C20H20N4O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GPI 15427

CAS Number

805242-85-7

Product Name

GPI 15427

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25)

InChI Key

DZRLVSOGARUEGQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

GPI 15427, GPI-15427, GPI15427

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Description

The exact mass of the compound 10-((4-Methylpiperazin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one is 348.15863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GPI 15427 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1, commonly referred to as PARP-1. This enzyme is involved in various cellular processes, including DNA repair, cell death, and inflammation. GPI 15427 has been studied for its potential therapeutic effects in various diseases, particularly those related to oxidative stress and inflammation, such as diabetic complications and cancer. Its chemical structure allows it to effectively bind to the active site of PARP-1, thereby inhibiting its activity and modulating the cellular response to damage.

That typically include:

  • Formation of Key Intermediates: The initial step often involves the synthesis of a key intermediate that contains a piperazine moiety.
  • Coupling Reactions: This intermediate is then subjected to coupling reactions with other chemical entities that contribute to the final structure.
  • Purification: After synthesis, GPI 15427 is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific details regarding the synthetic route may vary based on research protocols but generally follow established organic synthesis methodologies.

GPI 15427 exhibits significant biological activity in various models of disease. It has been shown to ameliorate symptoms associated with diabetic neuropathy by reducing intraepidermal nerve fiber loss and alleviating neuropathic pain . Additionally, it has demonstrated protective effects against tissue damage in models of ischemia-reperfusion injury and colitis . The compound's ability to inhibit PARP-1 has also led to increased sensitivity of cancer cells to chemotherapy agents like temozolomide, enhancing antitumor efficacy .

GPI 15427 has several applications in both research and clinical settings:

  • Cancer Therapy: It is being investigated as an adjunct therapy in cancer treatment due to its ability to enhance the effectiveness of certain chemotherapeutic agents.
  • Diabetic Complications: The compound is explored for its potential in treating diabetic neuropathy and nephropathy by mitigating oxidative stress and inflammation.
  • Neuroprotection: Research indicates its use in protecting neuronal tissues from damage caused by various stressors.

Interaction studies involving GPI 15427 have highlighted its role in modulating cellular responses under stress conditions. For instance:

  • Synergistic Effects with Chemotherapy: Studies have demonstrated that GPI 15427 can enhance the efficacy of chemotherapeutic drugs like temozolomide by preventing tumor cell repair mechanisms .
  • Inflammatory Pathways: GPI 15427 has been shown to influence signaling pathways associated with inflammation, potentially altering outcomes in models of chronic inflammatory diseases .

Several compounds are similar to GPI 15427 in terms of their mechanism as PARP inhibitors. Here are a few notable examples:

Compound NameMechanismUnique Features
OlaparibPARP inhibitorFirst approved PARP inhibitor for cancer therapy
RucaparibPARP inhibitorEffective against BRCA-mutated cancers
NiraparibPARP inhibitorApproved for maintenance therapy in ovarian cancer
TalazoparibPARP inhibitorPotent against tumors with homologous recombination deficiencies

GPI 15427 is unique due to its specific application in diabetic complications and its ability to enhance the effects of existing chemotherapeutic agents without significant toxicity observed in preliminary studies.

Poly(Adenosine Diphosphate-Ribose) Polymerase-1 Inhibition Kinetics and Binding Affinity

GPI 15427 functions as a potent second-generation inhibitor of poly(adenosine diphosphate-ribose) polymerase-1, demonstrating exceptional binding characteristics that distinguish it from first-generation compounds [1] [2] [3]. The compound exhibits nanomolar-level inhibition potency against purified poly(adenosine diphosphate-ribose) polymerase-1, representing a significant advancement in therapeutic targeting of this critical deoxyribonucleic acid repair enzyme [1] [2] [4].

Binding Kinetics and Affinity Characteristics

The inhibition kinetics of GPI 15427 reveal a competitive mechanism of action, where the compound directly competes with nicotinamide adenine dinucleotide for binding to the catalytic domain of poly(adenosine diphosphate-ribose) polymerase-1 [5] [6]. This competitive inhibition pattern demonstrates that GPI 15427 binds to the same active site as the natural substrate, preventing the enzyme from catalyzing the formation of poly(adenosine diphosphate-ribose) chains [5] [7].

The binding affinity studies indicate that GPI 15427 demonstrates superior potency compared to many contemporary poly(adenosine diphosphate-ribose) polymerase inhibitors. The nanomolar concentration range required for effective enzyme inhibition reflects the compound's high-affinity interaction with the target protein [1] [2] [8]. Surface plasmon resonance and biochemical assays have confirmed that the compound maintains stable binding interactions with the poly(adenosine diphosphate-ribose) polymerase-1 catalytic domain [9] [6].

Pharmacokinetic Properties and Bioavailability

GPI 15427 exhibits remarkable pharmacokinetic characteristics that enhance its therapeutic potential. The compound demonstrates substantial oral bioavailability, achieving a plasma maximum concentration of 1041 ± 516 ng/ml following a single 40 mg/kg oral dose [10]. This robust oral absorption profile provides significant advantages over intravenous administration routes in terms of clinical applicability and patient compliance [10].

The compound's ability to cross the blood-brain barrier represents a critical pharmacological advantage for treating central nervous system malignancies. Brain-to-plasma ratios of 3.37 at 0.5 hours and 3.19 at 1 hour post-administration demonstrate efficient penetration into brain tissue [10]. This characteristic enables GPI 15427 to effectively target intracranial tumors, including malignant melanoma, glioblastoma multiforme, and lymphoma growing at central nervous system sites [1] [2] [10].

ParameterValueClinical Significance
Inhibition ConcentrationNanomolar rangeHigh potency against target enzyme
Oral BioavailabilitySubstantialConvenient administration route
Brain/Plasma Ratio (0.5h)3.37Effective central nervous system penetration
Brain/Plasma Ratio (1h)3.19Sustained brain tissue concentration
Plasma Cmax (40 mg/kg)1041±516 ng/mlTherapeutic plasma levels achieved

Deoxyribonucleic Acid Repair Pathway Modulation Mechanisms

GPI 15427 exerts its therapeutic effects through comprehensive modulation of deoxyribonucleic acid repair pathways, primarily targeting the base excision repair system and single-strand break repair mechanisms [11] [12] [13]. The compound's mechanism of action extends beyond simple enzyme inhibition to encompass complex interactions with multiple repair pathway components [14] [15].

Base Excision Repair Pathway Disruption

The base excision repair pathway represents the primary cellular mechanism for correcting small, non-helix-distorting base lesions, including oxidative damage, alkylation products, and spontaneous base modifications [16] [17] [18]. GPI 15427 significantly impairs this pathway by preventing poly(adenosine diphosphate-ribose) polymerase-1 from synthesizing poly(adenosine diphosphate-ribose) chains necessary for repair protein recruitment and coordination [11] [12].

Under normal physiological conditions, poly(adenosine diphosphate-ribose) polymerase-1 rapidly detects single-strand breaks and abasic sites, becoming catalytically activated and modifying itself and other proteins with adenosine diphosphate-ribose polymers [17] [19]. This post-translational modification facilitates the recruitment of critical repair factors, including X-ray repair cross-complementing protein 1, deoxyribonucleic acid polymerase β, deoxyribonucleic acid ligase III, and polynucleotide kinase phosphatase [17] [20] [21].

GPI 15427 disrupts this coordinated response by maintaining poly(adenosine diphosphate-ribose) polymerase-1 in a catalytically inactive state while preserving its deoxyribonucleic acid-binding capacity [12] [22]. This results in poly(adenosine diphosphate-ribose) polymerase-1 trapping at deoxyribonucleic acid lesions, creating persistent blocks to repair progression and ultimately converting single-strand breaks into more cytotoxic double-strand breaks [12] [13].

Single-Strand Break Repair Inhibition

Single-strand break repair represents one of the most frequently utilized deoxyribonucleic acid repair mechanisms, addressing tens of thousands of lesions per cell per day [11] [23]. GPI 15427 severely compromises this pathway by preventing the poly(adenosine diphosphate-ribose) polymerase-1-mediated recruitment of repair factors to damage sites [11] [14].

The compound's inhibition of poly(adenosine diphosphate-ribose) synthesis eliminates the molecular scaffolding necessary for assembling functional repair complexes [14] [23]. Without adequate poly(adenosine diphosphate-ribose) production, X-ray repair cross-complementing protein 1 fails to localize to damage sites, preventing the formation of competent repair machinery [11] [12] [21].

This disruption has particularly significant consequences for cells experiencing high levels of deoxyribonucleic acid damage, such as those exposed to alkylating chemotherapeutic agents or ionizing radiation [24] [25] [26]. The accumulation of unrepaired single-strand breaks in the presence of GPI 15427 ultimately triggers apoptotic cell death pathways [27] [28] [24].

Repair Pathway ComponentNormal FunctionEffect of GPI 15427
Poly(adenosine diphosphate-ribose) polymerase-1Damage detection and signalingCatalytic inhibition, deoxyribonucleic acid trapping
Poly(adenosine diphosphate-ribose) synthesisProtein recruitment platformComplete blockade
X-ray repair cross-complementing protein 1Scaffolding for repair factorsFailed recruitment
Deoxyribonucleic acid polymerase βGap-filling synthesisReduced accessibility
Single-strand break processingRapid repair completionSevere impairment

Cross-Talk with Base Excision Repair Systems

The interaction between GPI 15427 and base excision repair systems demonstrates complex molecular cross-talk that extends beyond simple inhibition to encompass multifaceted regulatory mechanisms [11] [12] [29] [21]. This cross-talk involves both direct and indirect effects on repair protein function, coordination, and cellular localization [11] [23].

Poly(adenosine diphosphate-ribose) Polymerase-1 and X-ray Repair Cross-Complementing Protein 1 Interaction

The relationship between poly(adenosine diphosphate-ribose) polymerase-1 and X-ray repair cross-complementing protein 1 represents a fundamental aspect of base excision repair coordination [11] [21]. Under normal conditions, poly(adenosine diphosphate-ribose) polymerase-1 activation leads to the rapid recruitment of X-ray repair cross-complementing protein 1 to deoxyribonucleic acid damage sites through poly(adenosine diphosphate-ribose)-mediated interactions [21].

GPI 15427 disrupts this critical protein-protein communication by preventing poly(adenosine diphosphate-ribose) synthesis, thereby eliminating the molecular signals necessary for X-ray repair cross-complementing protein 1 recruitment [11] [12]. This disruption has cascading effects throughout the base excision repair pathway, as X-ray repair cross-complementing protein 1 serves as a central scaffolding protein for organizing multiple repair factors [17] [21].

Research demonstrates that cells lacking functional X-ray repair cross-complementing protein 1 exhibit hypersensitivity to poly(adenosine diphosphate-ribose) polymerase inhibitors, indicating synthetic lethal interactions between these pathways [11] [12]. This relationship underscores the importance of coordinated base excision repair function and highlights potential therapeutic opportunities for targeting repair-deficient tumors [11].

Apurinic Apyrimidinic Endonuclease 1 Functional Partnership

The interaction between poly(adenosine diphosphate-ribose) polymerase-1 and apurinic apyrimidinic endonuclease 1 represents a unique functional partnership within base excision repair systems [21]. Studies have revealed that poly(adenosine diphosphate-ribose) polymerase-1 can directly stimulate the strand incision activity of apurinic apyrimidinic endonuclease 1, enhancing the efficiency of abasic site processing [21].

This stimulatory effect appears paradoxical in the context of poly(adenosine diphosphate-ribose) polymerase inhibition, as GPI 15427 treatment might be expected to uniformly suppress base excision repair activities [21]. However, the preservation of this stimulatory interaction suggests that certain aspects of the poly(adenosine diphosphate-ribose) polymerase-1 protein retain functionality even when catalytically inhibited [21].

The implications of this functional partnership extend to understanding the complete mechanism of poly(adenosine diphosphate-ribose) polymerase inhibitor action. While GPI 15427 effectively blocks poly(adenosine diphosphate-ribose) synthesis, the compound may not completely eliminate all poly(adenosine diphosphate-ribose) polymerase-1-mediated interactions with other repair proteins [21].

Deoxyribonucleic Acid Polymerase β Complex Formation

GPI 15427 significantly impacts the formation and function of deoxyribonucleic acid polymerase β-containing repair complexes [21]. Under normal conditions, poly(adenosine diphosphate-ribose) polymerase-1 associates with deoxyribonucleic acid polymerase β, X-ray repair cross-complementing protein 1, deoxyribonucleic acid ligase III, polynucleotide kinase phosphatase, and tyrosyl-deoxyribonucleic acid phosphodiesterase 1 to form functional base excision repair machinery [21].

The compound's inhibition of poly(adenosine diphosphate-ribose) polymerase-1 catalytic activity disrupts the assembly and stability of these multiprotein complexes [22] [21]. This disruption particularly affects the coordination between different repair steps, leading to the accumulation of toxic repair intermediates and incomplete lesion processing [22].

Research indicates that GPI 15427 can trap repair proteins at sites of deoxyribonucleic acid damage, preventing their recycling to other lesions and effectively reducing the cellular pool of available repair factors [22] [30]. This protein trapping phenomenon contributes to the compound's cytotoxic effects and may explain the enhanced sensitivity observed in rapidly dividing tumor cells [25] [26].

Base Excision Repair ComponentCross-talk MechanismImpact of GPI 15427
X-ray repair cross-complementing protein 1Poly(adenosine diphosphate-ribose)-mediated recruitmentComplete recruitment failure
Apurinic apyrimidinic endonuclease 1Direct functional stimulationPreserved stimulation, impaired coordination
Deoxyribonucleic acid polymerase βComplex assembly participationDisrupted complex formation
Deoxyribonucleic acid ligase IIIX-ray repair cross-complementing protein 1-mediated coordinationImpaired ligation activity
Polynucleotide kinase phosphataseScaffolded enzymatic activityReduced end-processing capability

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.15862589 g/mol

Monoisotopic Mass

348.15862589 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70SQZ3QY6L

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Wikipedia

Gpi-15427

Dates

Last modified: 02-18-2024
1: Khan K, Araki K, Wang D, Li G, Li X, Zhang J, Xu W, Hoover RK, Lauter S, O'Malley B Jr, Lapidus RG, Li D. Head and neck cancer radiosensitization by the novel poly(ADP-ribose) polymerase inhibitor GPI-15427. Head Neck. 2010 Mar;32(3):381-91. doi: 10.1002/hed.21195. PubMed PMID: 19672867.
2: Di Paola R, Mazzon E, Xu W, Genovese T, Ferrraris D, Muià C, Crisafulli C, Zhang J, Cuzzocrea S. Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock. Eur J Pharmacol. 2005 Dec 19;527(1-3):163-71. Epub 2005 Nov 28. PubMed PMID: 16310767.
3: Tentori L, Leonetti C, Scarsella M, Vergati M, Xu W, Calvin D, Morgan L, Tang Z, Woznizk K, Alemu C, Hoover R, Lapidus R, Zhang J, Graziani G. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors. Int J Oncol. 2005 Feb;26(2):415-22. PubMed PMID: 15645126.
4: Tentori L, Leonetti C, Scarsella M, D'Amati G, Vergati M, Portarena I, Xu W, Kalish V, Zupi G, Zhang J, Graziani G. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma. Clin Cancer Res. 2003 Nov 1;9(14):5370-9. PubMed PMID: 14614022.

Explore Compound Types